(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol
Brand Name: Vulcanchem
CAS No.: 29900-93-4
VCID: VC21068996
InChI: InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6-,7+,8+,10+/m1/s1
SMILES: CC1(C2CCC1(C(C2N)O)C)C
Molecular Formula: C₁₀H₁₉NO
Molecular Weight: 169.26 g/mol

(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol

CAS No.: 29900-93-4

Cat. No.: VC21068996

Molecular Formula: C₁₀H₁₉NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol - 29900-93-4

Specification

CAS No. 29900-93-4
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.26 g/mol
IUPAC Name (1R,2R,3S,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6-,7+,8+,10+/m1/s1
Standard InChI Key MDENRACGWNSYCU-VEVYYDQMSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1(C)C)[C@@H]([C@@H]2O)N
SMILES CC1(C2CCC1(C(C2N)O)C)C
Canonical SMILES CC1(C2CCC1(C(C2N)O)C)C

Introduction

Chemical Identity and Structural Properties

(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol is characterized by a bicyclic skeleton with precisely defined stereochemistry. The compound features both an amino group and a hydroxyl group in specific spatial orientations that contribute to its chemical reactivity and biological interactions.

Identification Parameters

The compound has several specific identifiers that uniquely distinguish it in chemical databases and literature:

ParameterValue
CAS Number29900-93-4
Molecular FormulaC₁₀H₁₉NO
Molecular Weight169.26 g/mol
IUPAC Name(1R,2R,3S,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Standard InChIInChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6-,7+,8+,10+/m1/s1
Standard InChIKeyMDENRACGWNSYCU-VEVYYDQMSA-N
Isomeric SMILESC[C@@]12CCC@@HC@@HN

The compound's stereochemistry is specifically defined as (1R-(2-endo,3-exo)), indicating the relative and absolute configurations of its chiral centers.

Structural Features

The bicyclo[2.2.1]heptane framework provides a rigid scaffold with specific three-dimensional constraints. This rigidity distinguishes it from more flexible molecules and contributes to its potential applications in molecular recognition and biological targeting. The key structural elements include:

  • Bicyclic [2.2.1] framework (similar to norbornane)

  • Three methyl groups (1,7,7-trimethyl substitution)

  • A hydroxyl group at the 2-position with endo configuration

  • An amino group at the 3-position with exo configuration

  • Four stereogenic centers with defined absolute configurations

This specific stereochemical arrangement is critical for both its chemical behavior and biological activities.

Synthesis Methods

The synthesis of (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol typically involves multiple reaction steps that control the stereochemistry of the final product.

General Synthetic Approaches

While the search results don't provide a detailed synthetic pathway specifically for this compound, they indicate that its synthesis generally employs natural sources or chemical transformations of related bicyclic compounds:

  • Derivatization from natural sources of bicyclic monoterpenes

  • Stereoselective reduction of corresponding ketone precursors

  • Strategic introduction of the amino functionality with controlled stereochemistry

  • Potential resolution of racemic mixtures to obtain enantiomerically pure material

This compound shares structural similarities with derivatives of borneol and camphor, suggesting possible synthetic pathways starting from these more readily available natural products. The challenge in synthesis typically involves control of the stereochemistry at the 2 and 3 positions to achieve the specific endo/exo configuration .

Biological Activities and Mechanisms

The bicyclic amino alcohol structure of (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol confers several potential biological activities, some of which can be inferred from related structures.

Neurological Activities

Similar bicyclic structures, particularly borneol derivatives, demonstrate significant neurological activities. For instance, borneol has been shown to:

  • Modulate GABA receptor activity with an EC50 of 237 μM

  • Inhibit glutamate-mediated excitatory amino acid toxicity

  • Reduce extracellular glutamate levels in ischemic states

The amino derivative likely retains some of these neuromodulatory properties while potentially exhibiting unique receptor interactions due to the presence of the amino group, which can participate in hydrogen bonding and acid-base interactions .

Antioxidant Properties

Related compounds in this structural class demonstrate significant antioxidant properties, which may be shared by (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol:

  • Activation of antioxidant enzymes such as superoxide dismutase (SOD)

  • Increased glutathione peroxidase (GSH-Px) activity

  • Reduction of malondialdehyde (MDA) levels

  • Potential activation of the Nrf2-ARE signaling pathway

The amino functionality could potentially enhance these properties through additional electron donation mechanisms or by affecting the compound's distribution in biological systems.

Applications in Various Fields

(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol has multiple potential applications across different scientific and industrial domains.

Chemical Applications

In the field of chemistry, this compound serves as:

  • A valuable building block for synthesizing more complex molecules

  • A chiral auxiliary for asymmetric synthesis

  • A scaffold for developing novel ligands

  • A source of structural diversity in chemical libraries

Its rigid bicyclic structure with defined stereochemistry makes it particularly valuable in applications requiring precise spatial arrangements of functional groups.

Biological Research Tools

The compound has utility in biological research contexts:

  • As a probe for studying enzyme-substrate interactions

  • In receptor binding studies to understand structure-activity relationships

  • As a tool for investigating stereoselectivity in biological systems

  • For developing structure-based drug design models

Medicinal Chemistry

In medicinal chemistry and drug development, the compound and its derivatives may serve as:

  • Potential therapeutic agents targeting specific biological pathways

  • Scaffolds for developing new pharmaceutical compounds

  • Starting materials for creating libraries of bioactive molecules

  • Templates for designing enzyme inhibitors or receptor modulators

One notable derivative in this category is Glibornuride (CAS No.: 32609-19-1), a sulfonylurea compound used as a hypoglycemic agent that incorporates a modified version of this bicyclic structure.

Industrial Applications

The compound and related structures find applications in industry:

  • Production of specialty chemicals

  • Development of fragrances and flavorings

  • Potential use in asymmetric catalysis

  • Incorporation into functional materials

Comparison with Structurally Related Compounds

To better understand (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol, it is valuable to compare it with structurally related molecules.

Comparison with Borneol

Borneol (CAS: 464-45-9, 791787-82-1) shares the same bicyclic skeleton but lacks the amino group:

Property(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-olBorneol
Molecular FormulaC₁₀H₁₉NOC₁₀H₁₈O
Molecular Weight169.26 g/mol154.25 g/mol
Key Functional GroupsHydroxyl and amino groupsHydroxyl group only
Biological ActivityEnzyme-substrate interactions, potential neurological activitiesGABA receptor modulation, antioxidant properties
ApplicationsBuilding block, biological probe, potential therapeuticFragrances, traditional medicine, neuroprotection

The addition of the amino group in (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol significantly alters its chemical reactivity, solubility, and potential for biological interactions compared to borneol .

Comparison with Amino-Camphor Derivatives

The compound can also be compared with 3-amino-camphor derivatives such as (1R-endo)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one hydrochloride (CAS: 31638-54-7):

Property(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one HCl
Molecular FormulaC₁₀H₁₉NOC₁₀H₁₇NO·HCl
Molecular Weight169.26 g/mol203.71 g/mol
Functional Group at C-2Hydroxyl groupCarbonyl group
Ionization StateFree baseHydrochloride salt
Potential ApplicationsVersatile building block, biological probeTypically used in organic synthesis

The key difference lies in the oxidation state of the C-2 position: an alcohol function in our target compound versus a ketone in the amino-camphor derivative. This difference significantly affects reactivity patterns and hydrogen bonding capabilities .

Stereoisomeric Relationships

The compound also has stereoisomers with different biological properties:

  • (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (CAS: 41719-73-7)

  • Other possible diastereomers with varying configurations at the four stereogenic centers

These stereoisomers may exhibit different biological activities and chemical properties despite sharing the same molecular formula and functional groups .

Research Applications and Future Directions

Current Research Focus

Current research involving (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol focuses on several promising areas:

  • Development as a scaffold for new therapeutic agents

  • Investigation of structure-activity relationships in receptor binding

  • Exploration of its potential as a chiral auxiliary in asymmetric synthesis

  • Assessment of neuroprotective properties based on structural similarities to borneol derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator